molecular formula C17H23NO4 B13223757 1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13223757
M. Wt: 305.4 g/mol
InChI Key: HGJVLXBBDYIUEP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the molecular formula C₁₆H₂₁NO₄ and molecular weight 291.34 g/mol (CAS No. 1094471-68-7), features a cyclohexane ring substituted with:

  • A 4,4-dimethyl group (enhancing steric bulk and lipophilicity).
  • A benzyloxycarbonyl (Z) group protecting the amino functionality.
  • A carboxylic acid moiety at the 1-position.

Applications: Primarily used as a building block in peptide synthesis and medicinal chemistry, the Z-group serves as a temporary protecting group for amines, removable via hydrogenolysis or acidic conditions .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4,4-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2)8-10-17(11-9-16,14(19)20)18-15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

HGJVLXBBDYIUEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonylamino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-{[(tert-Butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic Acid

  • Key Differences: Protecting Group: tert-Butoxycarbonyl (Boc) instead of Z. Deprotection: Boc is cleaved under acidic conditions (e.g., TFA), whereas Z requires hydrogenolysis or HBr/AcOH. Stability: Boc offers better stability toward nucleophiles and bases compared to Z .
  • Applications : Preferred in solid-phase peptide synthesis due to orthogonal protection strategies.

1-Amino-1-cyclohexanecarboxylic Acid

  • Key Differences: Lack of Protecting Groups: Free amino group (C₇H₁₃NO₂, CAS 2756-85-6). Simpler Backbone: No dimethyl or Z-group substituents. Physicochemical Properties: Higher melting point (>300°C) indicates greater crystallinity but lower solubility in organic solvents .

trans-2-Amino-1-cyclohexanecarboxylic Acid

  • Key Differences: Stereochemistry: trans-configuration at the 2-position (CAS 5691-19-0). Substituents: No dimethyl or protecting groups. Price: Notably expensive (¥57,500/g), reflecting synthetic complexity .
  • Applications : Explored in chiral catalyst design and constrained peptide motifs.

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid

  • Key Differences :
    • Ring System : Bicyclo[2.1.1]hexane instead of dimethylcyclohexane.
    • Molecular Weight : 275.30 g/mol (CAS 2231674-62-5), lower due to compact bicyclic structure.
    • Conformation : Increased ring strain and rigidity may enhance binding selectivity .
  • Applications : Emerging in fragment-based drug discovery for spatially constrained targets.

(1R,4R)-4-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic Acid

  • Key Differences :
    • Protecting Group : Methoxycarbonyl (less bulky than Z).
    • Stereochemistry : Defined (1R,4R) configuration (CAS 1007881-68-6).
    • Deprotection : Cleaved under milder basic conditions compared to Z .
  • Applications : Used in stereospecific prodrugs or enzyme substrates.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Applications
1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid C₁₆H₂₁NO₄ 291.34 1094471-68-7 Z-group, dimethylcyclohexane Peptide synthesis, drug discovery
1-{[(tert-Butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid C₁₅H₂₅NO₄ 283.37 Not provided Boc-group, acid-labile Orthogonal protection strategies
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 2756-85-6 Free amine, high mp (>300°C) Amino acid analog studies
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 5691-19-0 trans-configuration, high cost Chiral catalysts
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid C₁₄H₁₅NO₄ 275.30 2231674-62-5 Bicyclic backbone, strained conformation Fragment-based drug discovery
(1R,4R)-4-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid C₁₀H₁₅NO₄ 213.23 1007881-68-6 Stereospecific, methoxycarbonyl group Prodrugs, enzyme substrates

Research Findings and Trends

  • Protecting Group Dynamics: Z-group derivatives (e.g., the target compound) remain relevant in hydrogenolysis-compatible syntheses, while Boc analogs dominate acid-mediated deprotection workflows .
  • Backbone Modifications : Dimethylcyclohexane and bicyclohexane systems improve metabolic stability in preclinical candidates, as evidenced by recent patent filings .
  • Cost vs. Utility: High-purity stereoisomers (e.g., trans-2-amino derivatives) command premium pricing due to their niche applications in asymmetric synthesis .

Notes

  • Storage : The target compound requires storage at unspecified conditions, likely under inert atmosphere due to the Z-group’s sensitivity to reducing agents .
  • Handling: Use appropriate precautions for hydrogenolysis reactions (e.g., palladium catalysts, H₂ gas).
  • Stereochemical Considerations : Unspecified stereochemistry in the target compound may limit its use in enantioselective syntheses; resolved analogs (e.g., (1R,4R)-isomers) are preferred for defined interactions .

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound notable for its complex structure, which includes a benzyloxycarbonyl group and a cyclohexane ring with two methyl substituents. Its molecular formula is C17H23NO4, and it has a molecular weight of approximately 305.37 g/mol. This compound features several functional groups, including an amine, a carboxylic acid, and an ether, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structural characteristics have been studied for their potential therapeutic applications. The presence of the benzyloxycarbonyl group suggests that this compound may exhibit properties related to enzyme inhibition or modulation.

Based on the structural features of the compound, several potential mechanisms of action can be hypothesized:

  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Anticancer Activity : The structural analogs of this compound may interact with pathways involved in cancer progression. For instance, compounds that influence ceramide levels have been implicated in cancer cell death .

Structural Similarities and Comparisons

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant analogs:

Compound NameMolecular FormulaKey Features
1-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylcyclohexane-1-carboxylic acidC17H23NO4Similar benzyloxycarbonyl group; different methyl positioning
3,3-Dimethylcyclohexane-1-carboxylic acidC9H16O2Lacks the amino and benzyloxy groups; simpler structure
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acidC16H21NO4Smaller cyclobutane ring; retains benzyloxycarbonyl functionality

These compounds illustrate various structural modifications that can influence reactivity and biological activity. The presence of both the benzyloxycarbonyl group and the cyclohexane framework in this compound contributes to its unique properties compared to these similar compounds .

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